

# An In-depth Technical Guide to the Hydration States of Cobalt(II) Carbonate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cobalt(II) carbonate hydrate

Cat. No.: B031851

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Cobalt(II) carbonate exists in an anhydrous state and is believed to form various hydrated species, the most cited being the hexahydrate. This technical guide provides a comprehensive overview of the known hydration states of cobalt(II) carbonate, with a focus on their synthesis, characterization, and physicochemical properties. Due to the limited specific data on discrete hydrated forms beyond the hexahydrate, this guide also covers the closely related and often co-precipitated cobalt(II) carbonate hydroxide hydrates. Detailed experimental protocols and comparative data are presented to aid researchers in the synthesis and identification of these materials.

## Introduction

Cobalt(II) carbonate ( $\text{CoCO}_3$ ) is an inorganic compound of significant interest in various fields, including catalysis, pigments, and as a precursor for the synthesis of cobalt oxides used in energy storage applications.<sup>[1][2]</sup> While the anhydrous form, known as spherocobaltite, is well-characterized, its hydrated counterparts are less clearly defined in scientific literature. The general formula for hydrated cobalt(II) carbonate is given as  $\text{CoCO}_3 \cdot x\text{H}_2\text{O}$ , where 'x' can vary.<sup>[3]</sup> The most commonly referenced discrete hydrate is cobalt(II) carbonate hexahydrate ( $\text{CoCO}_3 \cdot 6\text{H}_2\text{O}$ ).<sup>[4][5]</sup>

In aqueous synthesis routes, the formation of cobalt(II) carbonate is often accompanied by the precipitation of cobalt(II) carbonate hydroxide hydrates, such as  $\text{Co}_2(\text{CO}_3)(\text{OH})_2$  and  $\text{Co}(\text{CO}_3)_{0.5}(\text{OH}) \cdot 0.11\text{H}_2\text{O}$ .<sup>[1][3]</sup> The synthesis conditions, particularly pH and temperature, play a crucial role in determining the final product.<sup>[1]</sup> This guide aims to consolidate the available information on these different species to provide a clear and practical resource for researchers.

## Identified Hydration and Related States

The following table summarizes the key identified forms of and related to cobalt(II) carbonate.

| Compound Name                          | Chemical Formula                                                       | Molar Mass (g/mol)    | Crystal System            | Color                  |
|----------------------------------------|------------------------------------------------------------------------|-----------------------|---------------------------|------------------------|
| Anhydrous Cobalt(II) Carbonate         | $\text{CoCO}_3$                                                        | 118.94                | Trigonal                  | Pink to red            |
| Cobalt(II) Carbonate Hexahydrate       | $\text{CoCO}_3 \cdot 6\text{H}_2\text{O}$                              | 227.03 <sup>[2]</sup> | Trigonal <sup>[4]</sup>   | Reddish <sup>[4]</sup> |
| Cobalt(II) Carbonate Hydroxide         | $\text{Co}_2(\text{CO}_3)(\text{OH})_2$                                | 256.89                | Monoclinic <sup>[1]</sup> | -                      |
| Cobalt(II) Carbonate Hydroxide Hydrate | $\text{Co}(\text{CO}_3)_{0.5}(\text{OH}) \cdot 0.11\text{H}_2\text{O}$ | 121.55                | -                         | -                      |

## Physicochemical Properties

A comparative summary of the key physicochemical properties is presented below. Data for the hexahydrate is limited.

| Property                     | Anhydrous Cobalt(II) Carbonate (Spherocobaltite) | Cobalt(II) Carbonate Hexahydrate |
|------------------------------|--------------------------------------------------|----------------------------------|
| Melting Point (°C)           | Decomposes at 427[4]                             | Decomposes at 140[4][5]          |
| Density (g/cm <sup>3</sup> ) | 4.13[4]                                          | -                                |
| Solubility in Water          | Insoluble[4]                                     | Insoluble                        |
| Solubility in Other Solvents | Soluble in acids[4]                              | Soluble in acids                 |

## Experimental Protocols

Detailed experimental protocols for the synthesis of cobalt(II) carbonate and its related hydroxide hydrate are provided below. A specific protocol for the targeted synthesis of cobalt(II) carbonate hexahydrate is not well-documented in the literature; however, general precipitation methods can be adapted.

### General Synthesis of Cobalt(II) Carbonate by Precipitation

This method can yield either the anhydrous form or a mixture of hydrated and hydroxide forms depending on the reaction conditions.

- Materials:
  - Cobalt(II) sulfate ( $\text{CoSO}_4$ ) or Cobalt(II) chloride ( $\text{CoCl}_2$ )
  - Sodium bicarbonate ( $\text{NaHCO}_3$ ) or Sodium carbonate ( $\text{Na}_2\text{CO}_3$ )[4][6]
  - Distilled water
- Procedure:
  - Prepare an aqueous solution of a cobalt(II) salt (e.g., 0.5 M  $\text{CoSO}_4$ ).
  - Prepare an aqueous solution of the carbonate source (e.g., 1.0 M  $\text{NaHCO}_3$ ).

- Slowly add the cobalt(II) salt solution to the carbonate solution with vigorous stirring.
- Control the pH of the reaction mixture. A pH range of 6.5 to 8 favors the formation of  $\text{CoCO}_3$ , while a higher pH of 9 to 11 initially precipitates cobalt carbonate hydroxide.[1]
- Age the precipitate in the mother liquor for a specified time (e.g., 2 hours) to allow for crystallization.
- Filter the precipitate using a Buchner funnel.
- Wash the precipitate several times with distilled water to remove soluble impurities.
- Dry the product in an oven at a low temperature (e.g., 60-80 °C) to avoid decomposition of any hydrated species.

## Hydrothermal Synthesis of Cobalt(II) Carbonate Hydroxide Hydrate ( $\text{Co}(\text{CO}_3)_{0.5}(\text{OH}) \cdot 0.11\text{H}_2\text{O}$ )

This protocol is adapted from a method for synthesizing a specific cobalt carbonate hydroxide hydrate.[3]

- Materials:
  - Cobalt(II) chloride hexahydrate ( $\text{CoCl}_2 \cdot 6\text{H}_2\text{O}$ )
  - Urea ( $\text{CO}(\text{NH}_2)_2$ )
  - Deionized water
- Procedure:
  - Dissolve 20 mmol of cobalt(II) chloride hexahydrate and 20 mmol of urea in 60 mL of deionized water with stirring.[3]
  - Transfer the solution to a Teflon-lined stainless-steel autoclave.
  - Heat the autoclave to 130 °C and maintain this temperature for 3 hours.[3]

- Allow the autoclave to cool to room temperature.
- Centrifuge the resulting suspension to collect the solid product.
- Wash the product several times with deionized water.
- Dry the final product in an oven at 60 °C for 12 hours.<sup>[3]</sup>

## Characterization Data

### X-ray Diffraction (XRD)

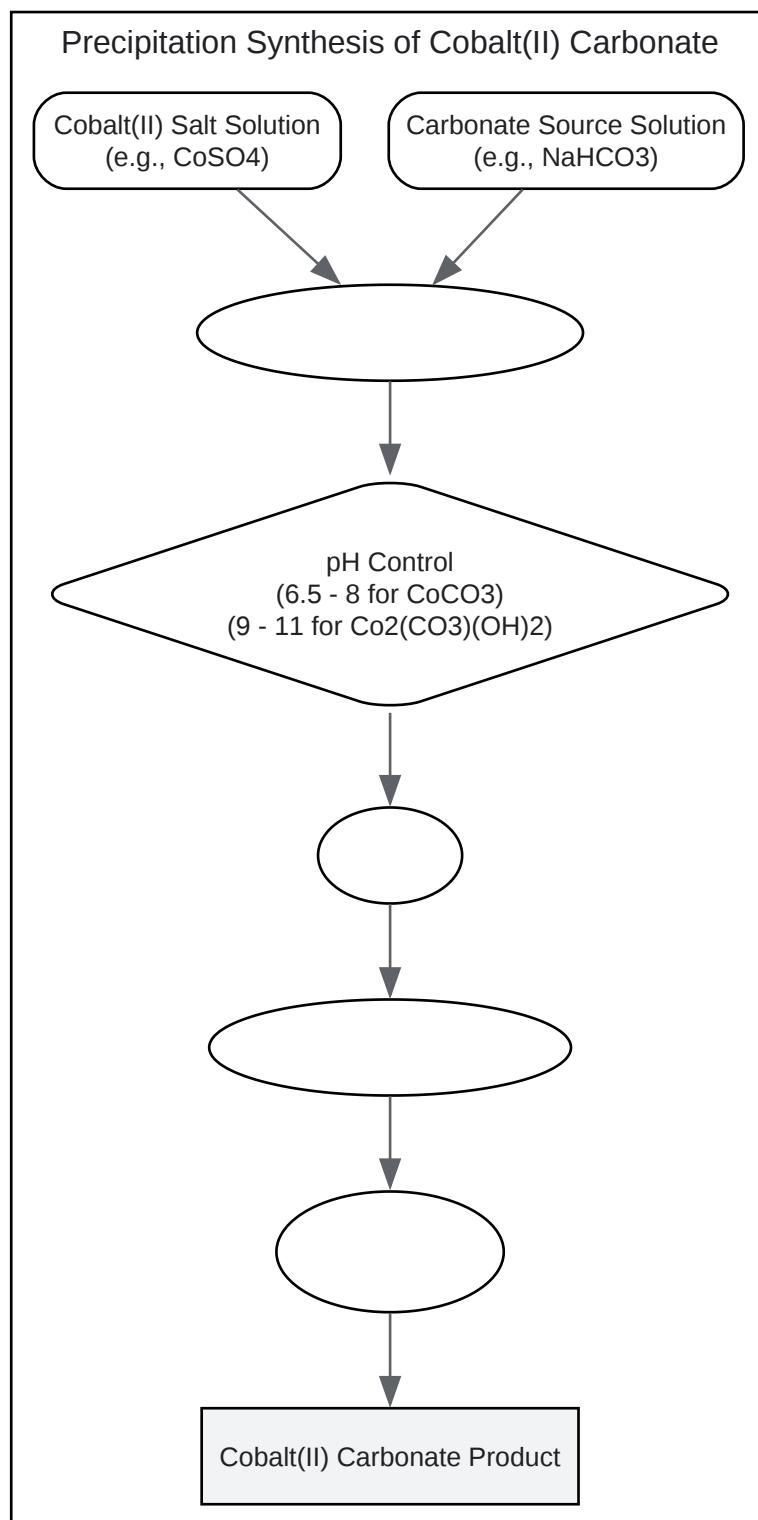
- Anhydrous Cobalt(II) Carbonate (Spherocobaltite): Exhibits a rhombohedral crystal structure similar to calcite. The JCPDS card number is 78-0209.<sup>[7][8]</sup>
- Cobalt(II) Carbonate Hexahydrate: Reported to have a trigonal crystal structure.<sup>[4]</sup> Specific, verifiable XRD patterns are not readily available in the searched literature.
- Cobalt(II) Carbonate Hydroxide Hydrate ( $\text{Co}(\text{CO}_3)_{0.5}(\text{OH}) \cdot 0.11\text{H}_2\text{O}$ ): The XRD pattern for this compound is indexed to JCPDS card number 48-0084.<sup>[9]</sup>

### Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in the different forms of cobalt(II) carbonate.

| Wavenumber (cm <sup>-1</sup> ) | Assignment                                                                              | Reference           |
|--------------------------------|-----------------------------------------------------------------------------------------|---------------------|
| ~3400 (broad)                  | O-H stretching vibrations of water molecules                                            | <a href="#">[1]</a> |
| ~1400 (strong)                 | Asymmetric stretching vibration ( $\nu_3$ ) of the carbonate ion ( $\text{CO}_3^{2-}$ ) | <a href="#">[1]</a> |
| ~850                           | Out-of-plane bending ( $\nu_2$ ) of the carbonate ion                                   | <a href="#">[1]</a> |
| ~700-750                       | In-plane bending ( $\nu_4$ ) of the carbonate ion                                       | <a href="#">[1]</a> |

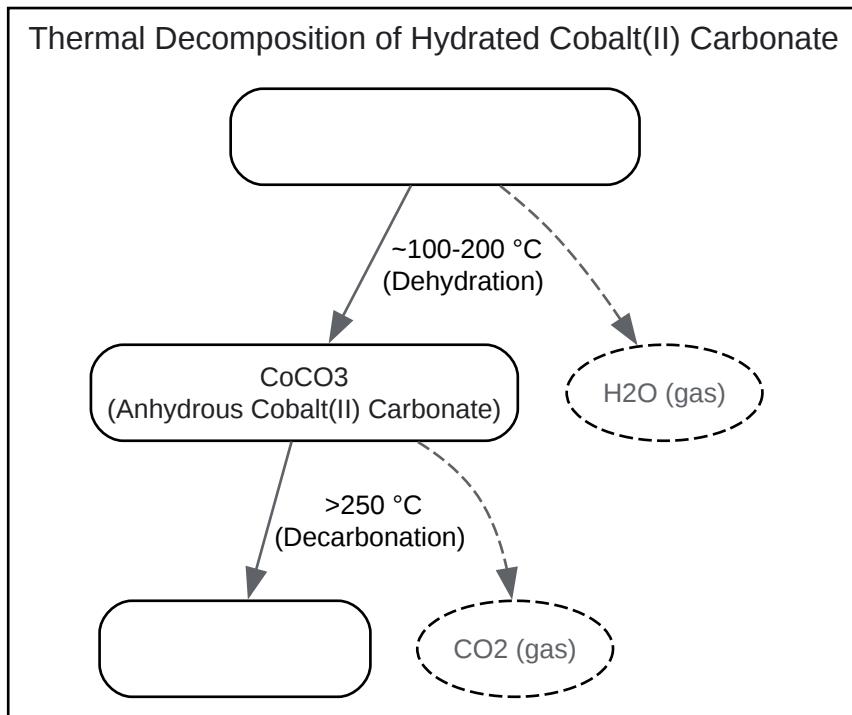
The presence and broadness of the O-H stretching band can indicate the degree of hydration.


## Thermogravimetric Analysis (TGA)

TGA can be used to study the thermal stability and decomposition of cobalt(II) carbonate and its hydrates. The decomposition typically occurs in distinct stages.[\[1\]](#)

- Dehydration: The initial weight loss at lower temperatures (around 100-200 °C) corresponds to the removal of water molecules.[\[1\]](#) For  $\text{CoCO}_3 \cdot 6\text{H}_2\text{O}$ , this process is expected to begin around 140 °C.[\[4\]](#)[\[5\]](#)
- Decarbonation: At higher temperatures (typically above 250 °C), the anhydrous cobalt carbonate decomposes to form cobalt oxides, releasing carbon dioxide.[\[1\]](#)

## Visualizations


### Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: General workflow for the precipitation synthesis of cobalt(II) carbonate.

## Thermal Decomposition Pathway



[Click to download full resolution via product page](#)

Caption: Generalized thermal decomposition pathway for hydrated cobalt(II) carbonate.

## Conclusion

While anhydrous cobalt(II) carbonate is a well-defined compound, its hydrated forms, particularly discrete hydrates like the hexahydrate, are less thoroughly documented in the scientific literature. Much of the research on precipitated cobalt carbonates focuses on the anhydrous form or the co-precipitated hydroxide hydrates. The synthesis conditions, especially pH, are critical in determining the product composition. This guide provides a summary of the available data and presents generalized experimental protocols that can serve as a starting point for the synthesis and characterization of these materials. Further research is needed to isolate and fully characterize the discrete hydration states of cobalt(II) carbonate to provide a more complete understanding of this important inorganic compound.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cobalt(II) Carbonate Hydrate | High Purity [benchchem.com]
- 2. americanelements.com [americanelements.com]
- 3. mdpi.com [mdpi.com]
- 4. Cobalt II Carbonate Formula - GeeksforGeeks [geeksforgeeks.org]
- 5. Cobalt(II) carbonate - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Hydration States of Cobalt(II) Carbonate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b031851#different-hydration-states-of-cobalt-ii-carbonate>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)